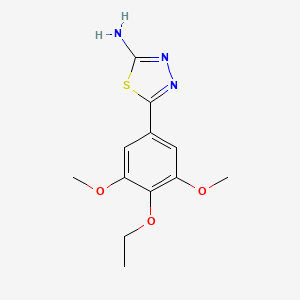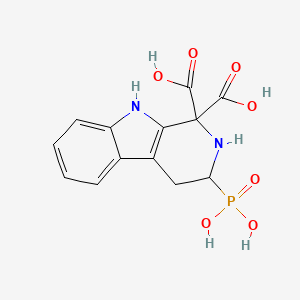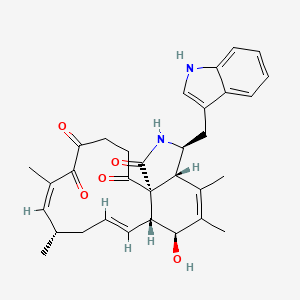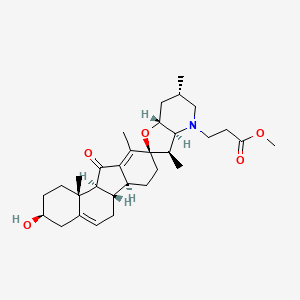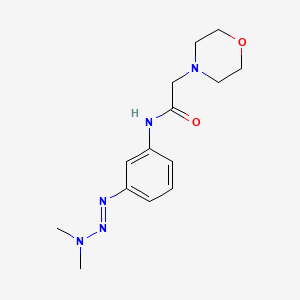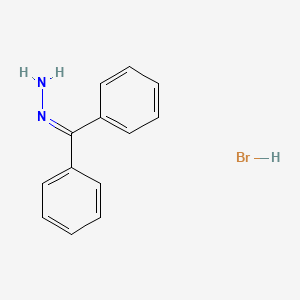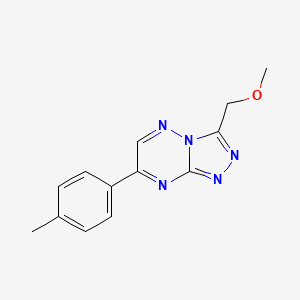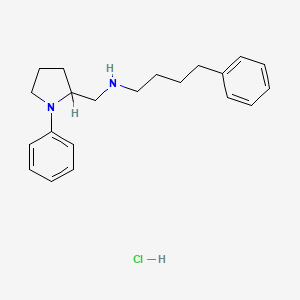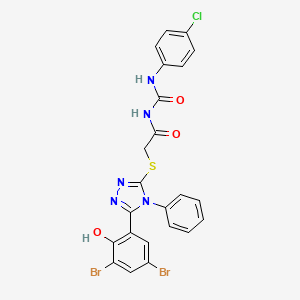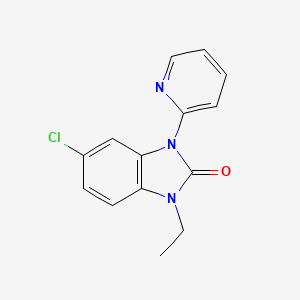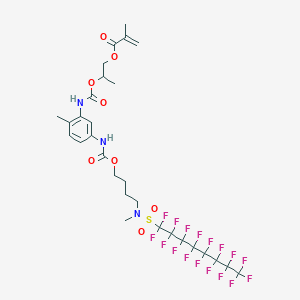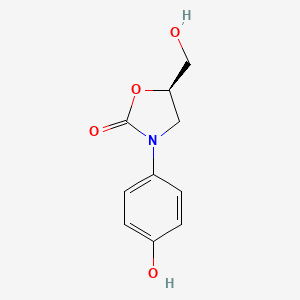
(R)-5-(Hydroxymethyl)-3-(4-hydroxyphenyl)oxazolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-5-(Hydroxymethyl)-3-(4-hydroxyphenyl)oxazolidin-2-one is a chiral oxazolidinone derivative. This compound is notable for its potential applications in various fields, including medicinal chemistry and organic synthesis. Its structure features a hydroxymethyl group and a hydroxyphenyl group attached to an oxazolidinone ring, which imparts unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-5-(Hydroxymethyl)-3-(4-hydroxyphenyl)oxazolidin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as ®-glycidol and 4-hydroxybenzaldehyde.
Reaction Steps:
Reaction Conditions: The reactions are typically carried out at room temperature or slightly elevated temperatures, with reaction times ranging from a few hours to overnight.
Industrial Production Methods
Industrial production of ®-5-(Hydroxymethyl)-3-(4-hydroxyphenyl)oxazolidin-2-one may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity.
化学反応の分析
Types of Reactions
®-5-(Hydroxymethyl)-3-(4-hydroxyphenyl)oxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The hydroxyphenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride or lithium aluminum hydride in an appropriate solvent.
Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration; halogenating agents like bromine for halogenation.
Major Products Formed
Oxidation: Formation of ®-5-(Carboxymethyl)-3-(4-hydroxyphenyl)oxazolidin-2-one.
Reduction: Formation of various reduced derivatives depending on the specific reducing agent and conditions.
Substitution: Formation of nitro or halogenated derivatives of the original compound.
科学的研究の応用
®-5-(Hydroxymethyl)-3-(4-hydroxyphenyl)oxazolidin-2-one has several scientific research applications:
Chemistry: Used as a chiral building block in asymmetric synthesis and as a ligand in catalytic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new antibiotics and anticancer agents.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
作用機序
The mechanism of action of ®-5-(Hydroxymethyl)-3-(4-hydroxyphenyl)oxazolidin-2-one depends on its specific application:
Antimicrobial Activity: It may inhibit bacterial protein synthesis by binding to the bacterial ribosome.
Anticancer Activity: It may induce apoptosis in cancer cells by interacting with specific molecular targets and pathways involved in cell proliferation and survival.
類似化合物との比較
Similar Compounds
(S)-5-(Hydroxymethyl)-3-(4-hydroxyphenyl)oxazolidin-2-one: The enantiomer of the compound, with similar but distinct properties.
5-(Hydroxymethyl)-3-(4-hydroxyphenyl)oxazolidin-2-one: The racemic mixture of the compound.
Other Oxazolidinones: Compounds with similar oxazolidinone rings but different substituents.
Uniqueness
®-5-(Hydroxymethyl)-3-(4-hydroxyphenyl)oxazolidin-2-one is unique due to its specific chiral configuration, which can impart distinct biological activities and chemical reactivity compared to its enantiomer or racemic mixture. This makes it valuable in asymmetric synthesis and drug development.
特性
CAS番号 |
73422-72-7 |
|---|---|
分子式 |
C10H11NO4 |
分子量 |
209.20 g/mol |
IUPAC名 |
(5R)-5-(hydroxymethyl)-3-(4-hydroxyphenyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C10H11NO4/c12-6-9-5-11(10(14)15-9)7-1-3-8(13)4-2-7/h1-4,9,12-13H,5-6H2/t9-/m1/s1 |
InChIキー |
WVULNOZIAYBGLE-SECBINFHSA-N |
異性体SMILES |
C1[C@@H](OC(=O)N1C2=CC=C(C=C2)O)CO |
正規SMILES |
C1C(OC(=O)N1C2=CC=C(C=C2)O)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


